1H-Pyrrolo[2,3-c]pyridine-3-carboxaldehyde, 6,7-dihydro-7-oxo-
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Overview
Description
1H-Pyrrolo[2,3-c]pyridine-3-carboxaldehyde, 6,7-dihydro-7-oxo- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-c]pyridine core fused with a carboxaldehyde group and a dihydro-oxo moiety. Its distinct chemical properties make it a valuable candidate for various scientific applications, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-c]pyridine-3-carboxaldehyde, 6,7-dihydro-7-oxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyridine derivatives with suitable aldehydes and ketones can lead to the formation of the desired compound. The reaction conditions often involve the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-c]pyridine-3-carboxaldehyde, 6,7-dihydro-7-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to primary alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives, which can further undergo additional transformations to yield complex molecules with potential biological activities .
Scientific Research Applications
1H-Pyrrolo[2,3-c]pyridine-3-carboxaldehyde, 6,7-dihydro-7-oxo- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-c]pyridine-3-carboxaldehyde, 6,7-dihydro-7-oxo- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde: Similar structure but different ring fusion pattern.
1H-Pyrrolo[3,2-c]pyridine derivatives: Known for their anticancer activities and interaction with colchicine-binding sites.
Uniqueness
1H-Pyrrolo[2,3-c]pyridine-3-carboxaldehyde, 6,7-dihydro-7-oxo- stands out due to its unique combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical transformations and its potential in various scientific applications make it a valuable compound for research and development .
Properties
Molecular Formula |
C8H6N2O2 |
---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
7-oxo-6,7a-dihydropyrrolo[2,3-c]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H6N2O2/c11-4-5-3-10-7-6(5)1-2-9-8(7)12/h1-4,7H,(H,9,12) |
InChI Key |
DJKAAPBPDRZICD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C2C1=C(C=N2)C=O |
Origin of Product |
United States |
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